molecular formula C2H5ClN4 B11924249 1H-1,2,4-Triazol-3-amine hydrochloride

1H-1,2,4-Triazol-3-amine hydrochloride

Cat. No.: B11924249
M. Wt: 120.54 g/mol
InChI Key: NDMJUGGUJATEKY-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazol-3-amine hydrochloride is a chemical compound consisting of a triazole ring system with an amino group attached to the carbon atom at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

1H-1,2,4-Triazol-3-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of aminoguanidine hydrochloride with succinic anhydride, followed by cyclization to form the triazole ring . The reaction conditions typically include heating and the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Triazol-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield triazole N-oxides, while substitution reactions can produce N-alkylated triazoles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-1,2,4-Triazol-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .

Biological Activity

1H-1,2,4-Triazol-3-amine hydrochloride is a compound that has garnered interest in pharmacological research due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, focusing on its potential as an antitrypanosomal agent, antimicrobial properties, and other therapeutic effects.

Chemical Structure and Properties

This compound belongs to the triazole family of compounds, characterized by a five-membered ring containing three nitrogen atoms. This structure is known for its ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.

Antitrypanosomal Activity

Recent studies have demonstrated that this compound exhibits significant activity against Trypanosoma cruzi, the causative agent of Chagas disease.

  • In Vitro Studies : A series of 3-nitro derivatives of 1H-1,2,4-triazole were screened for their ability to inhibit T. cruzi amastigotes in L6 cells. Compounds showed IC50 values ranging from 40 nM to 1.97 μM with selectivity indices (SI) between 44 and 1320, indicating a high degree of selectivity towards the parasite while sparing host cells .
  • In Vivo Studies : In animal models, treatment with these compounds resulted in a significant reduction in parasite load and an increase in T. cruzi-specific CD8+ T cells, suggesting an immunomodulatory effect alongside direct antiparasitic action .

Antimicrobial Activity

The triazole ring structure has been associated with various antimicrobial properties:

  • Antibacterial and Antifungal Effects : Compounds derived from 1H-1,2,4-triazole have shown promising results against a range of bacterial strains and fungi. For instance, certain derivatives demonstrated activity against multidrug-resistant bacterial strains .
  • Mechanism of Action : The antimicrobial activity is often attributed to the ability of triazoles to inhibit key enzymes involved in nucleic acid synthesis or cell wall formation in pathogens .

Case Studies

StudyCompoundTargetIC50 (μM)Selectivity Index
3-Nitro-1H-1,2,4-triazoleT. cruzi amastigotes< 0.05> 200
NTLA-1 (triazole derivative)T. cruzi infected mice--
Various triazole derivativesBacterial strains< 50-

Safety and Toxicity

While the biological activities are promising, concerns regarding the toxicity of nitro-containing compounds persist. In vitro mutagenicity tests indicated that many triazole derivatives exhibited low mutagenic potential compared to their nitroimidazole counterparts . Further studies are necessary to evaluate long-term safety and potential side effects.

Properties

Molecular Formula

C2H5ClN4

Molecular Weight

120.54 g/mol

IUPAC Name

1H-1,2,4-triazol-5-amine;hydrochloride

InChI

InChI=1S/C2H4N4.ClH/c3-2-4-1-5-6-2;/h1H,(H3,3,4,5,6);1H

InChI Key

NDMJUGGUJATEKY-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=N1)N.Cl

Origin of Product

United States

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